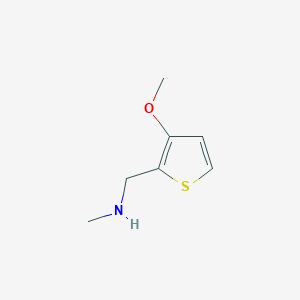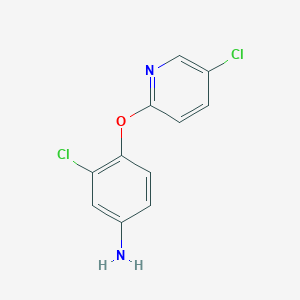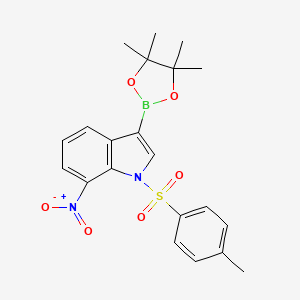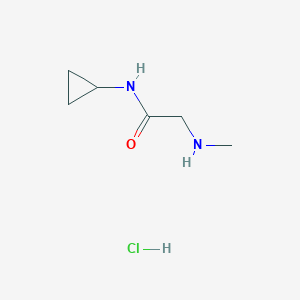![molecular formula C8H6Cl2N4O2 B1493862 Diimidazo[1,5-a:1',5'-d]pyrazine-5,10-dione dihydrochloride CAS No. 1215646-82-4](/img/structure/B1493862.png)
Diimidazo[1,5-a:1',5'-d]pyrazine-5,10-dione dihydrochloride
Vue d'ensemble
Description
Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione dihydrochloride is a chemical compound with the CAS Number: 1215646-82-4 . It has a molecular weight of 261.07 .
Synthesis Analysis
The synthesis of derivatives of 5H, 10H-diimidazo [1,5-a:l′,5′-d] pyrazine-5,10-dione is described in the literature . The mechanism of the reaction is discussed and the chemical, spectral and X-ray data giving the evidence of the structure of these compounds are presented .Molecular Structure Analysis
The molecular structure of Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione dihydrochloride is represented by the Inchi Code: 1S/C8H4N4O2.2ClH/c13-7-5-1-9-3-11(5)8(14)6-2-10-4-12(6)7;;/h1-4H;2*1H .Chemical Reactions Analysis
The synthesis of derivatives of 5H, 10H-diimidazo [1,5-a:l′,5′-d] pyrazine-5,10-dione involves various chemical reactions . The mechanism of these reactions is discussed in the literature .Physical And Chemical Properties Analysis
Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione dihydrochloride is a solid at room temperature .Applications De Recherche Scientifique
Synthetic Methods and Medicinal Chemistry
- Pyrazolo[1,5-a]pyrimidine scaffold, a related structure, has displayed a broad range of medicinal properties, including anticancer, anti-infectious, and anti-inflammatory applications. Synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied, revealing significant biological properties along with structure-activity relationships (Cherukupalli et al., 2017).
Pharmacological Effects
- Pyrazine derivatives have been evaluated for a wide range of pharmacological effects, including antimycobacterial, antibacterial, antifungal, anticancer, and antiviral activities. This demonstrates the potential of pyrazine derivatives, including Diimidazo[1,5-a:1',5'-d]pyrazine-5,10-dione dihydrochloride, in drug development (Doležal & Zítko, 2015).
Organic Synthesis and Catalysis
- The incorporation of pyrazine and pyrimidine fragments into π-extended conjugated systems has shown great value for creating novel optoelectronic materials. This suggests potential applications of this compound in the development of materials for organic light-emitting diodes and other electronic devices (Lipunova et al., 2018).
Heterocyclic Chemistry and Drug Development
- Heterocyclic N-oxide molecules, including pyrazine derivatives, have shown a wide range of functionalities, particularly in drug development and organic synthesis. The diversity of biological activities associated with these compounds underscores their significance in medicinal chemistry and potential therapeutic applications (Li et al., 2019).
Safety and Hazards
Mécanisme D'action
The compound’s InChI code is 1S/C8H4N4O2.2ClH/c13-7-5-1-9-3-11(5)8(14)6-2-10-4-12(6)7;;/h1-4H;2*1H . This code is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web.
Analyse Biochimique
Biochemical Properties
Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with specific enzymes, altering their activity and thus influencing metabolic pathways. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which stabilize the enzyme-substrate complex and modulate the enzyme’s catalytic activity .
Cellular Effects
The effects of Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione dihydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit certain signaling pathways, leading to changes in gene expression profiles. This compound has been observed to affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione dihydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can induce conformational changes in the enzyme, affecting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione dihydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione dihydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione dihydrochloride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can modulate the activity of enzymes involved in the tricarboxylic acid cycle, glycolysis, or lipid metabolism. These interactions can lead to changes in the levels of key metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters .
Subcellular Localization
Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione dihydrochloride exhibits specific subcellular localization, which is crucial for its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes .
Propriétés
IUPAC Name |
1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O2.2ClH/c13-7-5-1-9-3-11(5)8(14)6-2-10-4-12(6)7;;/h1-4H;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFOVNMCCJAZEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)N3C=NC=C3C(=O)N2C=N1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674450 | |
| Record name | 5H,10H-Diimidazo[1,5-a:1',5'-d]pyrazine-5,10-dione--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1215646-82-4 | |
| Record name | 5H,10H-Diimidazo[1,5-a:1',5'-d]pyrazine-5,10-dione--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Cyclopentyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride](/img/structure/B1493782.png)


![2-[Cyclohexyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1493785.png)







